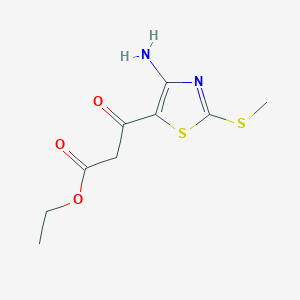

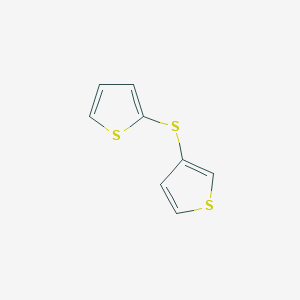

2-(3-Thienylthio)thiophene

概要

説明

2-(3-Thienylthio)thiophene is a chemical compound with the molecular formula C8H6S3 and a molecular weight of 198.33 . It belongs to the family of thiophenes, which are five-membered aromatic ring systems containing one sulfur atom .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential biological activities . Various strategies have been employed for the synthesis of thiophene derivatives, including heterocyclization of different substrates . The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered aromatic ring system with one sulfur atom . It has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms .Chemical Reactions Analysis

Thiophene derivatives have been known to undergo various chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .科学的研究の応用

1. Application in Lithium Ion Batteries

2-(3-Thienylthio)thiophene derivatives are studied for their potential as functional additives in lithium-ion batteries. Thiophene derivatives, including 2,2′-Bithiophene and 2,2′:5′,2′′-Terthiophene, can form a protective layer on the cathode surface. This layer prevents electrolyte decomposition at high voltages and improves the cycling stability of high-voltage LiCoO2 cathodes (Xia et al., 2015).

2. Organic Electronics and Optoelectronics

Thieno[3,4-b]thiophene derivatives are used in the design of organic conductors. A synthesized molecule, 2,5-bis(5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene, showed promising results in both solution and solid-state. It exhibited significant electrical conductivity and broad absorption in the near-infrared range (Yin et al., 2022).

3. Electrochemical Applications

Functionalized poly(thieno[3,4-b]thiophenes) have been synthesized and studied for their electrochemical behavior. Modifications to these compounds can significantly alter their electronic properties, such as raising the HOMO (Highest Occupied Molecular Orbital) and lowering the LUMO (Lowest Unoccupied Molecular Orbital), indicating potential applications in electronic devices (Park et al., 2010).

4. Photovoltaic and Semiconductor Applications

Thiophene-based materials are pivotal in organic electronics. A study on the synthesis of regioregular oligo(thieno[3,4-b]thiophene) derivatives revealed unique redox properties and widely tunable energy band gaps, making them suitable for various applications in photovoltaics and semiconductors (Liu et al., 2015).

Conclusionthis compound and its derivatives have diverse applications in scientific research, especially in the fields of lithium-ion batteries, organic electronics, electrochemical devices, and photovoltaics. Their unique chemical properties enable them to improve the performance and efficiency of these

Scientific Research Applications of this compound

1. Lithium Ion Batteries

Thiophene derivatives, including this compound, have shown potential as functional additives in lithium-ion batteries. Studies reveal that these derivatives can form a protective layer on the cathode surface, enhancing the cycling stability of high voltage LiCoO2 cathodes (Xia, L., Xia, Y., & Liu, Z., 2015).

2. Organic Electronics and Optoelectronics

In the field of organic electronics and optoelectronics, this compound and its analogs have been used in designing organic conductors and semiconductors. These compounds have been incorporated into various devices, showing promising electrical conductivity and absorption properties (Yin, C., Mukaida, M., Horike, S., Kirihara, K., Yamane, S., Zhang, Z., & Wei, Q., 2022).

3. Electrochemical Applications

Functionalized poly(thieno[3,4-b]thiophenes), derivatives of this compound, have been studied for their electrochemical behavior. These compounds have shown variation in bandgaps and electronic properties, indicating their potential in electrochemical devices (Park, J. H., Seo, Y. G., Yoon, D., Lee, Y. S., Lee, S. H., Pyo, M., & Zong, K., 2010).

4. Photovoltaic Applications

Thiophene-based materials, including this compound derivatives, have been crucial in the development of organic photovoltaics. Their unique electronic properties, such as tunable energy band gaps and electrochromism, make them suitable for use in solar cells and other photovoltaic devices (Liu, F., Espejo, G. L., Qiu, S., Oliva, M. M., Pina, J., Seixas de Melo, J. S., Casado, J., & Zhu, X., 2015).

作用機序

While the specific mechanism of action for 2-(3-Thienylthio)thiophene is not mentioned in the retrieved papers, thiophene-based compounds are known to exhibit various biological activities. For instance, they have been found to have anti-inflammatory properties, with interactions with receptors, especially against cyclooxygenase (COX) and lipoxygenase (LOX) .

Safety and Hazards

将来の方向性

Thiophene-based compounds, including 2-(3-Thienylthio)thiophene, have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field-effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . This suggests that future research could focus on exploring these applications further.

特性

IUPAC Name |

2-thiophen-3-ylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S3/c1-2-8(10-4-1)11-7-3-5-9-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMYDSUNRUYCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345875 | |

| Record name | 2-(3-thienylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3807-37-2 | |

| Record name | 2-(3-thienylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)